molecular formula C12H19NO2 B8773303 2-(2,5-Diethoxyphenyl)ethanamine CAS No. 261789-10-0

2-(2,5-Diethoxyphenyl)ethanamine

Cat. No.: B8773303
CAS No.: 261789-10-0
M. Wt: 209.28 g/mol
InChI Key: NGQHFFIVHRDNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Diethoxyphenyl)ethanamine is a synthetic phenethylamine derivative characterized by ethoxy (–OCH₂CH₃) substituents at the 2- and 5-positions of the phenyl ring. Phenethylamines of this class are often studied for their psychoactive effects, receptor binding affinities, and metabolic pathways .

Properties

CAS No.

261789-10-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2,5-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-3-14-11-5-6-12(15-4-2)10(9-11)7-8-13/h5-6,9H,3-4,7-8,13H2,1-2H3

InChI Key

NGQHFFIVHRDNMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent type (ethoxy, methoxy, halogen) and additional functional groups (e.g., benzyl groups in NBOMe derivatives). These modifications influence lipophilicity, metabolic stability, and receptor interactions.

Compound Name CAS RN Molecular Formula Molecular Mass Substituents Key Features
2-(2,5-Diethoxyphenyl)ethanamine* Not provided C₁₂H₁₉NO₂ 209.29† 2,5-diethoxy Hypothesized higher lipophilicity
2-(2,5-Dimethoxyphenyl)ethylamine 3600-86-0 C₁₀H₁₅NO₂ 181.23 2,5-dimethoxy Parent compound of 2C-H; controlled
25I-NBOMe Not provided C₁₈H₂₂INO₃ 427.28 4-iodo, 2,5-dimethoxy, N-methoxybenzyl High 5-HT₂A affinity; Schedule I
2-(4-Ethoxy-3,5-Dimethoxyphenyl)ethanamine 39201-82-6 C₁₂H₁₉NO₃ 225.29 4-ethoxy, 3,5-dimethoxy Research chemical; unregulated
2-(2,5-Dichlorophenyl)ethanamine Not provided C₈H₉Cl₂N 190.07 2,5-dichloro Industrial applications; market growth

*Hypothetical structure based on analogs. †Calculated mass.
Sources:

Pharmacological and Metabolic Profiles

  • Receptor Activity :

    • 2C-H (2,5-dimethoxy) : A foundational member of the 2C family, exhibits moderate serotonin receptor (5-HT₂) agonism. Simpler structure leads to lower potency compared to NBOMe derivatives .
    • 25I-NBOMe : The addition of a 4-iodo substituent and N-methoxybenzyl group enhances 5-HT₂A binding affinity, making it ~10–100× more potent than 2C-I. Associated with severe toxicity and fatalities .
    • Ethoxy vs. Methoxy : Ethoxy groups (e.g., in 2-(4-Ethoxy-3,5-Dimethoxyphenyl)ethanamine) may increase metabolic stability due to reduced O-demethylation susceptibility compared to methoxy analogs .
  • Metabolism: Cytochrome P450 Involvement: NBOMe compounds like 25I-NBOMe are primarily metabolized by CYP3A4 and CYP2D6, leading to hydroxylated and O-demethylated metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong effects .

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